3-[2-(4-chlorophenyl)-1,3-benzodioxol-2-yl]propanoic acid
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Overview
Description
3-[2-(4-chlorophenyl)-1,3-benzodioxol-2-yl]propanoic acid is an organic compound with a complex structure that includes a chlorophenyl group and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-chlorophenyl)-1,3-benzodioxol-2-yl]propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-chlorophenylacetic acid with 1,3-benzodioxole under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-chlorophenyl)-1,3-benzodioxol-2-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-[2-(4-chlorophenyl)-1,3-benzodioxol-2-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-[2-(4-chlorophenyl)-1,3-benzodioxol-2-yl]propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propanoic acid: Shares the chlorophenyl group but lacks the benzodioxole moiety.
4-Chlorocinnamic acid: Contains a similar chlorophenyl group but differs in the overall structure.
3-(4-Chlorophenyl)-1-propanol: Similar in structure but with an alcohol group instead of a carboxylic acid.
Uniqueness
3-[2-(4-chlorophenyl)-1,3-benzodioxol-2-yl]propanoic acid is unique due to the presence of both the chlorophenyl and benzodioxole groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
50836-00-5 |
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Molecular Formula |
C16H13ClO4 |
Molecular Weight |
304.72 g/mol |
IUPAC Name |
3-[2-(4-chlorophenyl)-1,3-benzodioxol-2-yl]propanoic acid |
InChI |
InChI=1S/C16H13ClO4/c17-12-7-5-11(6-8-12)16(10-9-15(18)19)20-13-3-1-2-4-14(13)21-16/h1-8H,9-10H2,(H,18,19) |
InChI Key |
HXQZDWACJPVSJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC(O2)(CCC(=O)O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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